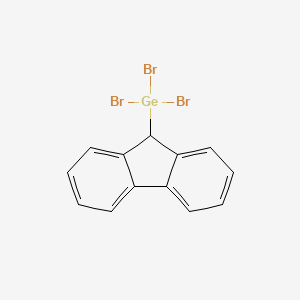![molecular formula C12H9N3 B15251120 2-([2,4'-Bipyridin]-3-yl)acetonitrile](/img/structure/B15251120.png)
2-([2,4'-Bipyridin]-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([2,4’-Bipyridin]-3-yl)acetonitrile is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This specific compound is characterized by the presence of a nitrile group attached to the acetonitrile moiety, which is linked to the 2,4’-bipyridine structure. Bipyridines are known for their versatility and are widely used in coordination chemistry, materials science, and various industrial applications .
Métodos De Preparación
The synthesis of 2-([2,4’-Bipyridin]-3-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylpyridine with aromatic aldehydes to form azachalcones, which are then reacted with malononitrile dimer to yield the desired compound . The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts like 2,4,6-triphenylpyrylium tetrafluoroborate under blue light irradiation .
Industrial production methods for bipyridine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
2-([2,4’-Bipyridin]-3-yl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s nitrile group makes it susceptible to nucleophilic addition reactions, while the bipyridine moiety can participate in coordination chemistry.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of bipyridinium salts.
Common reagents used in these reactions include metal catalysts, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-([2,4’-Bipyridin]-3-yl)acetonitrile primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with transition metals. This coordination can influence the electronic properties of the metal center, leading to various catalytic and photophysical effects .
The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may activate substrates through coordination to the metal center, facilitating various chemical transformations .
Comparación Con Compuestos Similares
2-([2,4’-Bipyridin]-3-yl)acetonitrile can be compared with other bipyridine derivatives, such as 2,2’-bipyridine and 4,4’-bipyridine. While all these compounds share the bipyridine core, their properties and applications can differ significantly:
2,2’-Bipyridine: Known for its strong chelating ability and is widely used in coordination chemistry.
4,4’-Bipyridine: Often used in the construction of supramolecular complexes and materials chemistry.
3,3’-Bipyridine: Exhibits unique electronic properties and is used in the development of conductive materials.
The uniqueness of 2-([2,4’-Bipyridin]-3-yl)acetonitrile lies in its specific substitution pattern, which can lead to distinct electronic and photophysical properties, making it suitable for specialized applications in materials science and catalysis .
Propiedades
Fórmula molecular |
C12H9N3 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
2-(2-pyridin-4-ylpyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H9N3/c13-6-3-10-2-1-7-15-12(10)11-4-8-14-9-5-11/h1-2,4-5,7-9H,3H2 |
Clave InChI |
XBFXANWSZUBKPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C2=CC=NC=C2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione](/img/structure/B15251060.png)




![2,3,5,6-tetrahydrofuro[3,2-f][1]benzofuran](/img/structure/B15251083.png)






